![molecular formula C7H8N2O4 B2987828 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1946823-86-4](/img/structure/B2987828.png)
4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid, also known as MCP, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal applications. MCP is a pyrazole derivative that has a carboxylic acid group attached to the pyrazole ring. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
Scientific Research Applications
Applications in Metal Ion Complex Formation
Further, Budzisz et al. (2004) explored the reaction of methoxycarbonyl-substituted pyrazoles with N-methylhydrazine, leading to highly substituted pyrazoles that served as ligands in forming complexes with platinum(II) and palladium(II) metal ions. This study underscores the utility of methoxycarbonyl-substituted pyrazoles in developing metal complexes with potential applications in catalysis and materials science (Budzisz, Małecka, & Nawrot, 2004).
Corrosion Inhibition
On the practical applications front, Singh et al. (2020) demonstrated the corrosion inhibition potential of pyrazole derivatives on N80 steel in an acidizing environment, commonly used in the petroleum industry. The synthesized pyrazole derivatives showed high protection efficiency, marking their significance in industrial applications to mitigate corrosion, a critical challenge in the maintenance of oil well infrastructure (Singh, Ansari, Quraishi, & Kaya, 2020).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of pyrazole derivatives have also been conducted. Tamer et al. (2015) reported on the synthesis and characterization of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, demonstrating its potential in nonlinear optical applications. This study highlights the relevance of pyrazole derivatives in the development of materials with specialized optical properties, such as in photonics and information technology (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Mechanism of Action
- In SM coupling, oxidative addition occurs with electrophilic organic groups, leading to the formation of a new Pd–C bond. Transmetalation then transfers nucleophilic organic groups from boron to palladium .
Mode of Action
Its potential applications in synthetic chemistry and drug development warrant exploration . 🌟
properties
IUPAC Name |
4-methoxycarbonyl-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-9-3-4(7(12)13-2)5(8-9)6(10)11/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSSRKJNMQRGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid |
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